(2S)-2-(bromomethyl)oxetane

Vue d'ensemble

Description

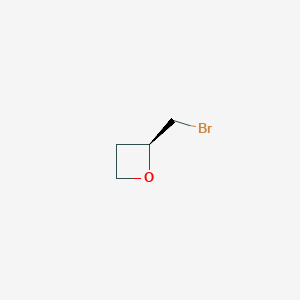

(2S)-2-(bromomethyl)oxetane: is an organic compound with the molecular formula C4H7BrO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a four-membered oxetane ring with a bromomethyl substituent at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(bromomethyl)oxetane typically involves the following steps:

Starting Material: The synthesis often begins with the preparation of the oxetane ring. One common starting material is (S)-glycidol, which is readily available and can be converted into the desired oxetane ring.

Ring Formation: The oxetane ring can be formed through a cyclization reaction. This involves the treatment of (S)-glycidol with a suitable base, such as sodium hydride, in the presence of a halogenating agent like bromine or N-bromosuccinimide (NBS).

Bromomethyl Substitution: The final step involves the introduction of the bromomethyl group at the second position of the oxetane ring. This can be achieved through a substitution reaction using a brominating agent like hydrobromic acid (HBr) or NBS.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, and purification methods to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with a range of nucleophiles, forming new carbon–heteroatom bonds.

Key Findings :

-

Reactions proceed via an SN2 mechanism , retaining stereochemistry at the chiral center .

-

Polar aprotic solvents (e.g., DMF) accelerate substitution due to enhanced nucleophilicity .

Cyclization Reactions

The bromomethyl group facilitates intramolecular cyclization, forming spirocyclic or fused structures.

Example : Reaction with primary amines (e.g., benzylamine):

text(2S)-2-(Bromomethyl)oxetane + Benzylamine → N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Conditions : DMF, DBU (1,8-diazabicycloundec-7-ene), 80°C, 18 h .

Yield : 89% (GC/MS analysis) .

Oxidation:

The bromomethyl group is oxidized to a carbonyl or carboxylic acid moiety.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60°C | (2S)-2-(Oxomethyl)oxetane | Requires strict pH control |

| CrO₃ | Acetone, RT | (2S)-2-(Carboxy)oxetane | Low yield (≤40%) |

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the bromomethyl group to a methyl group:

textThis compound → (2S)-2-Methyloxetane

Conditions : THF, 0°C → RT, 2 h .

Yield : 92% .

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed or base-mediated ring-opening.

Acid-Catalyzed Hydrolysis :

textThis compound + H₂O (H⁺) → 3-Bromo-1,2-propanediol

Conditions : HCl (1M), 50°C, 4 h .

Yield : 78% .

Base-Mediated Ring-Opening :

With Grignard reagents (e.g., MeMgBr):

textThis compound + MeMgBr → 3-Bromo-2-methyl-1-propanol

Conditions : THF, −78°C → RT, 12 h .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

Suzuki Coupling :

textThis compound + Phenylboronic Acid → (2S)-2-(Phenylmethyl)oxetane

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h .

Yield : 65% .

Applications De Recherche Scientifique

Organic Synthesis

(2S)-2-(bromomethyl)oxetane serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for chiral drugs. Its unique stereochemistry allows for the development of bioactive molecules with specific biological activities. Oxetanes have been explored for their potential as anticancer agents, with some derivatives showing significant activity against cancer cell lines.

Polymer Chemistry

This compound can be employed in the synthesis of novel polymers with unique properties. The bromomethyl group can facilitate cross-linking and functionalization, leading to advanced materials with tailored characteristics.

Material Science

This compound is being investigated for its potential in creating advanced materials with specific functionalities. Its reactivity can be harnessed to develop coatings, adhesives, and other materials that require unique chemical properties.

While specific biological activity data for this compound is limited, related oxetane derivatives have demonstrated promising results in various biological assays:

-

Anticancer Activity : Some oxetane derivatives have shown activity against cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.

Compound Cell Line Inhibition Rate (%) IC50 (μM) IMB-1406 HepG2 99.93 6.92 Sunitinib HepG2 86.51 7.60 - Kinase Inhibition : Certain oxetanes have been explored as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

Case Studies

Research has highlighted various case studies where oxetane derivatives were synthesized and evaluated for biological activity:

- Antitumor Studies : Derivatives of oxetanes have been tested for their ability to induce apoptosis in cancer cells. Studies indicated that modifications to the bromomethyl group could enhance or reduce biological activity.

- Synthesis Challenges : The synthesis of this compound can be achieved through various methods, including bromination of 2-methyloxetane. Reaction conditions significantly influence yield and selectivity.

Mécanisme D'action

The mechanism of action of (2S)-2-(bromomethyl)oxetane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In medicinal chemistry, the compound’s chiral nature can interact with biological targets, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-2-(bromomethyl)oxetane: The enantiomer of (2S)-2-(bromomethyl)oxetane, with similar chemical properties but different biological activities.

(2S)-2-(chloromethyl)oxetane: Similar structure with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

(2S)-2-(hydroxymethyl)oxetane: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different chemical reactions.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a bromomethyl group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry

Activité Biologique

(2S)-2-(bromomethyl)oxetane is a halogenated oxetane compound characterized by its four-membered cyclic ether structure and the presence of a bromomethyl group. With a molecular formula of CHBrO and a molecular weight of 151.00 g/mol, this compound has garnered interest in organic chemistry due to its potential reactivity and applications in various synthetic processes. Although specific biological activity data for this compound is limited, oxetanes in general have been studied for their bioactive properties.

General Properties and Structure

The unique stereochemistry and the bromomethyl substituent of this compound provide distinct pathways for chemical transformations, potentially impacting its biological interactions. The compound's structure can be represented as follows:

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related oxetane derivatives have shown promising results in various biological assays:

- Anticancer Activity : Some oxetane derivatives have demonstrated activity against cancer cell lines, suggesting that this compound might also possess similar properties when appropriately modified.

- Kinase Inhibition : Certain oxetanes have been explored as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

The biological mechanisms through which this compound might exert its effects could include:

- Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on biomolecules, leading to potential enzyme inhibition or disruption of cellular processes.

- Modifications Impacting Reactivity : Alterations to the bromomethyl group may significantly change the compound's reactivity profile and biological interactions.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features of related oxetanes:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(Iodomethyl)oxetane | Halogenated oxetane | Higher reactivity due to iodine; used in similar reactions. |

| 3-Bromo-1,3-oxetanedicarboxylic acid | Dicarboxylic oxetane | More functional groups allow for varied chemical transformations. |

| 3-Methoxy-2-methyloxetane | Methoxy-substituted oxetane | Exhibits different solubility and reactivity characteristics. |

Case Studies and Research Findings

Research involving oxetanes has indicated their utility in medicinal chemistry. For instance, spirocyclic oxetanes have been studied for their ability to bind effectively to enzymes over-expressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This suggests that modifications to the oxetane structure can enhance binding affinities and therapeutic efficacy .

In another study, derivatives containing oxetane groups were explored for their potential as kinase inhibitors, highlighting the versatility of these compounds in drug discovery .

Propriétés

IUPAC Name |

(2S)-2-(bromomethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.